molecular formula C20H24N4O2S B11242205 1,1'-[3-methyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one

1,1'-[3-methyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one

Cat. No.: B11242205
M. Wt: 384.5 g/mol
InChI Key: KQMSNANCAPMDBI-UHFFFAOYSA-N
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Description

1-[7-BUTANOYL-3-METHYL-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-BUTANOYL-3-METHYL-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions. This process results in the annulation of the triazole ring on the thiadiazole scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[7-BUTANOYL-3-METHYL-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[7-BUTANOYL-3-METHYL-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[7-BUTANOYL-3-METHYL-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects. These interactions can modulate various biochemical pathways, resulting in the observed pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.

    1,2,3-Triazoles: While structurally different, these compounds also possess significant biological activities and are used in similar research applications.

Uniqueness

1-[7-BUTANOYL-3-METHYL-6-(4-METHYLPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

1-[5-butanoyl-3-methyl-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one

InChI

InChI=1S/C20H24N4O2S/c1-5-7-16(25)19-18(15-11-9-13(3)10-12-15)24(17(26)8-6-2)23-14(4)21-22-20(23)27-19/h9-12H,5-8H2,1-4H3

InChI Key

KQMSNANCAPMDBI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CCC)C3=CC=C(C=C3)C

Origin of Product

United States

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